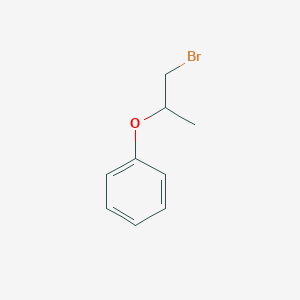

(2-Bromo-1-methyl-ethoxy)-benzene

描述

(2-Bromo-1-methyl-ethoxy)-benzene is a brominated aromatic ether characterized by a benzene ring substituted with an ethoxy group containing bromine and methyl substituents. The ethoxy chain (-O-CH2-CH2-) is modified with a bromine atom at the second carbon and a methyl group at the first carbon, resulting in the structure -O-CH(CH3)-CH2Br attached to the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or coupling processes due to the reactive bromine moiety.

属性

分子式 |

C9H11BrO |

|---|---|

分子量 |

215.09 g/mol |

IUPAC 名称 |

1-bromopropan-2-yloxybenzene |

InChI |

InChI=1S/C9H11BrO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI 键 |

DKSBHBVHZCRXGQ-UHFFFAOYSA-N |

规范 SMILES |

CC(CBr)OC1=CC=CC=C1 |

产品来源 |

United States |

科学研究应用

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic compounds. Its bromine substituent allows for nucleophilic substitution reactions, making it a valuable precursor in creating more complex structures.

Table 1: Synthetic Applications of (2-Bromo-1-methyl-ethoxy)-benzene

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used as an intermediate in the production of drugs like dapagliflozin. |

| Organic Reactions | Acts as a reactant in electrophilic aromatic substitution reactions. |

| Development of New Materials | Employed in synthesizing polymeric materials with specific properties. |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for developing pharmaceutical agents. Its derivatives have shown potential in treating various diseases, including diabetes and cancer.

Case Study: Dapagliflozin Synthesis

Dapagliflozin, a medication for type 2 diabetes, involves this compound as a crucial intermediate. The synthesis pathway includes the bromination of phenolic compounds to introduce the ethoxy group, followed by further modifications to enhance biological activity .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of coatings and polymers that require specific thermal and mechanical characteristics.

Table 2: Material Applications

| Material Type | Application |

|---|---|

| Coatings | Used to formulate protective coatings with enhanced durability. |

| Polymers | Incorporated into polymer matrices to improve chemical resistance. |

Toxicological Insights

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that compounds containing bromine can exhibit harmful effects if not handled properly, including skin irritation and acute toxicity upon ingestion .

Table 3: Toxicological Profile

| Property | Value |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

相似化合物的比较

Structural Implications :

- Reactivity : Bromine on the ethoxy chain in this compound enhances susceptibility to nucleophilic substitution (e.g., SN2 reactions) compared to bromine on the aromatic ring (as in 4-Bromo-2-ethoxy-1-methylbenzene), which primarily undergoes electrophilic aromatic substitution .

Physicochemical Properties (Inferred)

| Property | This compound | 4-Bromo-2-ethoxy-1-methylbenzene | 1-Bromo-4-[2-ethoxyethenyl]benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~215.08 | ~215.08 | ~237.09 |

| Boiling Point | ~200–220°C (estimated) | ~190–210°C | ~230–250°C |

| Solubility in Polar Solvents | Low | Moderate | Very low |

| Reactivity | High (nucleophilic substitution) | Moderate (electrophilic substitution) | High (conjugated system) |

Notes:

准备方法

Direct Etherification of Bromophenol Derivatives

One common approach involves the etherification of 2-bromophenol with an appropriate alkylating agent to introduce the 1-methylethoxy group. This method typically uses:

- Starting Materials: 2-bromophenol and 1-methylethanol or its derivatives.

- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids.

- Conditions: Heating under reflux in an organic solvent.

- Mechanism: Nucleophilic substitution where the phenolic oxygen attacks the alkylating agent, forming the ether linkage.

This method is straightforward but may require careful control to avoid side reactions such as over-alkylation or bromine displacement.

Halogenation of Alkoxybenzene Precursors

Another method involves halogenation of pre-formed alkoxybenzenes:

- Starting Materials: 1-methylethoxybenzene (phenetole derivative).

- Reagents: Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

- Conditions: Controlled temperature and solvent choice to direct bromination to the ortho position relative to the ether group.

- Outcome: Selective bromination yields 2-bromo-1-methyl-ethoxy-benzene.

This approach benefits from regioselectivity but requires careful handling of brominating agents.

Industrial Preparation via Boric Acid and Hydrogen Bromide (Analogous Compound)

A patented industrial method for preparing 2-bromoethyl methyl ether (a structurally related compound) involves:

- Reacting 2-methoxyethanol with metaboric anhydride in a solvent to form a borate ester intermediate.

- Treating this intermediate with hydrogen bromide to yield the bromoalkyl ether.

- Advantages include mild reaction conditions, high yield, low side reactions, and recyclability of boric acid.

Though this exact method is for 2-bromoethyl methyl ether, similar principles could be adapted for the preparation of 2-bromo-1-methyl-ethoxy-benzene.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Etherification | 2-bromophenol + 1-methylethanol | Acid catalysts (H2SO4, Lewis acids) | Reflux in organic solvent | Simple, direct synthesis | Possible side reactions, selectivity issues |

| Halogenation of Alkoxybenzene | 1-methylethoxybenzene | Br2 or NBS | Controlled temperature | Regioselective bromination | Handling hazardous brominating agents |

| Multi-step via Acyl Chloride | Bromobenzoic acid + phenetole | Oxalyl chloride, AlCl3, NaBH4 | Multiple steps, low temp | High purity, precise substitution | Complex, time-consuming |

| Boric Acid & HBr Industrial Method | 2-methoxyethanol | Metaboric anhydride, HBr | Mild, solvent-based | High yield, recyclable reagents | Specific to simpler analogues, adaptation needed |

Research Findings and Notes

- The direct etherification method is widely used in laboratory-scale synthesis due to its simplicity but may suffer from lower selectivity and yield.

- Halogenation methods require careful control to avoid polybromination or substitution at undesired positions.

- Multi-step syntheses, while more laborious, provide access to highly pure and regioselectively substituted products, useful for pharmaceutical intermediates.

- Industrial methods employing boric acid and hydrogen bromide demonstrate environmentally friendlier and scalable processes with high efficiency, though primarily reported for simpler bromoalkyl ethers.

- Safety considerations are paramount due to the toxicity and reactivity of bromine-containing reagents and intermediates.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromo-1-methyl-ethoxy)-benzene, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, alkylation of phenol derivatives followed by bromination using reagents like N-bromosuccinimide (NBS) or HBr in the presence of catalysts. Reaction optimization may include adjusting temperature (e.g., maintaining 0–5°C for controlled bromination), solvent polarity (e.g., dichloromethane for better reagent solubility), and stoichiometric ratios to minimize side reactions. Evidence from analogous compounds highlights the importance of using anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be employed to confirm the structure of this compound?

- Methodology :

- NMR : H NMR will show distinct peaks for the ethoxy group (δ ~3.5–4.0 ppm for CH and δ ~1.2 ppm for CH) and aromatic protons (splitting patterns depend on substitution). C NMR will confirm the bromine-bearing carbon (δ ~30–40 ppm for C-Br) and ether linkage (δ ~70 ppm for C-O) .

- X-ray crystallography : Single-crystal analysis, as demonstrated in structurally similar brominated benzene derivatives (e.g., 1-Bromo-2-(4-methoxyphenoxy)ethane), reveals bond angles and distances critical for verifying stereochemistry and substituent positions .

Advanced Research Questions

Q. How can this compound serve as an intermediate in designing complex organic molecules, and what factors influence its reactivity?

- Methodology : The compound’s bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling or Grignard reactions). Its ethoxy group can participate in hydrogen bonding or serve as a directing group in electrophilic aromatic substitution. Key considerations include:

- Steric effects : The methyl-ethoxy group may hinder reactivity at ortho positions.

- Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Protecting groups : Temporary protection of the ethoxy group (e.g., silylation) may be required in multi-step syntheses .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Systematic analysis involves:

- Purity validation : Impurities (e.g., unreacted starting materials) can skew bioassay results. Use HPLC or GC-MS for purity assessment.

- Concentration gradients : Test multiple concentrations to identify dose-dependent effects.

- Experimental replication : Cross-validate results in independent labs to rule out procedural artifacts.

- Structural analogs : Compare activity with related compounds (e.g., 1-Bromo-4-(1-propynyl)benzene) to isolate substituent-specific effects .

Q. What strategies are effective for controlling stereochemistry during the synthesis of chiral derivatives of this compound?

- Methodology :

- Chiral catalysts : Use asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) to induce enantioselectivity.

- Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to direct stereochemical outcomes, followed by removal post-synthesis.

- Resolution techniques : Employ chiral column chromatography or enzymatic resolution for racemic mixtures. Evidence from brominated cyclohexene derivatives highlights the role of steric hindrance in stereocontrol .

Data-Driven Challenges

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reaction environments?

- Methodology :

- DFT calculations : Simulate transition states to identify favorable reaction pathways (e.g., bromine substitution vs. ring functionalization).

- Solvent effects : Use COSMO-RS models to predict solvation energies and optimize solvent choices.

- Electronic parameters : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. Studies on brominated trifluoromethoxybenzene derivatives demonstrate the utility of computational tools in reaction design .

Q. What are the best practices for handling and storing this compound to ensure stability during long-term studies?

- Methodology :

- Storage : Keep under inert atmosphere (N or Ar) at –20°C to prevent bromine loss or ether cleavage.

- Light sensitivity : Use amber glassware to avoid photodegradation.

- Moisture control : Store with molecular sieves in anhydrous solvents (e.g., THF or DCM). Safety data for similar brominated ethers emphasize flammability (Fp ~89°C) and corrosivity risks .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science, such as polymer or supramolecular systems?

- Methodology :

- Polymerization : Use as a monomer in step-growth polymerization (e.g., with diols or diamines) to create brominated polyethers.

- Supramolecular assembly : Leverage the ethoxy group’s hydrogen-bonding capability to design self-assembled frameworks. Analogous bromo-methoxybenzenes have been used in liquid crystal and MOF synthesis .

Q. What role does this compound play in medicinal chemistry for drug discovery?

- Methodology :

- Fragment-based design : Incorporate as a hydrophobic fragment in lead optimization.

- Prodrug development : Functionalize the bromine atom for targeted drug delivery (e.g., attaching via cleavable linkers).

- Enzyme inhibition : Screen derivatives against target enzymes (e.g., kinases) using high-throughput assays. Studies on brominated diazinane derivatives highlight its potential in modulating biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。